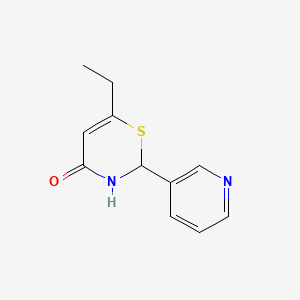
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 3-pyridinecarboxaldehyde to form an intermediate, which is then cyclized with sulfur and a suitable oxidizing agent to yield the desired thiazine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism by which 6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
相似化合物的比较
Similar Compounds
- 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid
- 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Uniqueness
6-Ethyl-2-(pyridin-3-yl)-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of both a thiazine and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
CAS 编号 |
88152-56-1 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC 名称 |
6-ethyl-2-pyridin-3-yl-2,3-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-2-9-6-10(14)13-11(15-9)8-4-3-5-12-7-8/h3-7,11H,2H2,1H3,(H,13,14) |
InChI 键 |
FCLOIMOJPUAJRB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)NC(S1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)


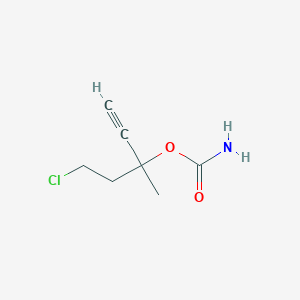
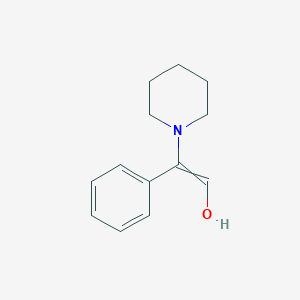
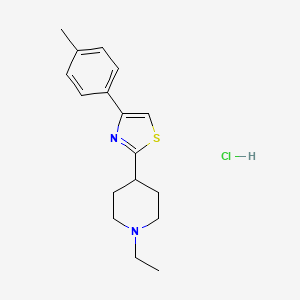
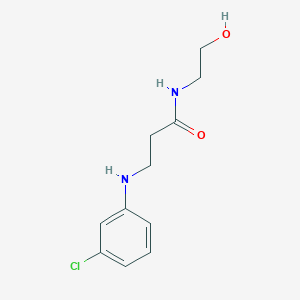

![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)


